Monobenzone

Description

This compound is the monobenzyl ether of hydroquinone used medically for depigmentation. This compound occurs as a white, almost tasteless crystalline powder, soluble in alcohol and practically insoluble in water. It exerts a depigmenting effect on skin of mammals by increasing the excretion of melanin from the melanocytes. It may also cause destruction of melanocytes and permanent depigmentation.

This compound is a Depigmenting Agent. The mechanism of action of this compound is as a Melanin Synthesis Inhibitor. The physiologic effect of this compound is by means of Depigmenting Activity.

This compound is a monobenzyl ether of hydroquinone with topical depigmentation activity. Although the exact mechanism of action of depigmentation is unknown, the metabolites of this compound appear to have a cytotoxic effect on melanocytes. Furthermore, the depigmentation effect might be mediated through the inhibition of tyrosinase, which is essential in the synthesis of melanin pigments, thereby causing permanent depigmentation of the skin.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1952.

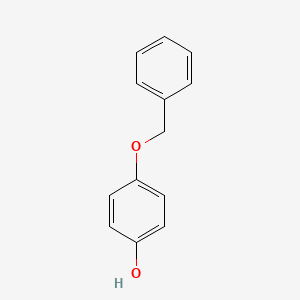

structure

Properties

IUPAC Name |

4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQNWZOUAUKGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Record name | monobenzone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Monobenzone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020717 | |

| Record name | 4-(Benzyloxyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; Insoluble in water; [Hawley] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Monobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Monobenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOLUBILITY IN BOILNG WATER ABOUT 1.0 G/100 ML; SOL IN ALC, ETHER, BENZENE, INSOL IN WATER, FREELY SOL IN ACETONE, Practically insoluble in petroleum hydrocarbons, very soluble in benzene and alkalies., 3.92e-02 g/L | |

| Record name | Monobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-(BENZYLOXY)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Monobenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.26 | |

| Record name | P-(BENZYLOXY)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000225 [mmHg] | |

| Record name | Monobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LUSTROUS LEAFLETS FROM WATER, WHITE CRYSTALLINE POWDER | |

CAS No. |

103-16-2 | |

| Record name | Monobenzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobenzone [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monobenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monobenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monobenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Benzyloxyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monobenzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L2KA76MG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-(BENZYLOXY)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Monobenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122.5 °C, 110 - 118 °C | |

| Record name | Monobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-(BENZYLOXY)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Monobenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Tyrosinase in Monobenzone's Depigmenting Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monobenzone, the monobenzyl ether of hydroquinone, is a potent depigmenting agent used in the management of extensive vitiligo. Its mechanism of action is intrinsically linked to the enzyme tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This technical guide provides an in-depth exploration of the pivotal role of tyrosinase in the depigmenting effects of this compound. It details the biochemical interactions, subsequent cellular events, and the immunological responses triggered by the interplay between this compound and tyrosinase. This document synthesizes findings from various studies to offer a comprehensive resource, complete with experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced in specialized organelles called melanosomes within melanocytes. The synthesis of melanin, or melanogenesis, is a complex process initiated and regulated by the copper-containing enzyme, tyrosinase. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form melanin polymers.

This compound exerts its depigmenting effect not merely by inhibiting tyrosinase but by acting as a substrate for the enzyme, initiating a cascade of events that ultimately leads to the destruction of melanocytes. This guide will dissect this complex mechanism, providing the scientific community with a detailed understanding of this process.

The Core Mechanism: this compound as a Tyrosinase Substrate

The depigmenting activity of this compound is critically dependent on the presence and activity of tyrosinase. Unlike many other depigmenting agents that act as competitive or non-competitive inhibitors of tyrosinase, this compound is recognized by the enzyme as a substrate.

Enzymatic Conversion to a Reactive Quinone

Tyrosinase hydroxylates this compound to form a catechol intermediate, which is then rapidly oxidized by the enzyme to a highly reactive ortho-quinone derivative.[1] This conversion is the seminal step in the cytotoxic action of this compound.

Formation of Quinone-Haptens and Protein Adducts

The generated reactive quinone is a potent electrophile that readily reacts with nucleophilic groups present in cellular macromolecules. A primary target for this adduction is the tyrosinase enzyme itself. The quinone forms covalent bonds with sulfhydryl groups of cysteine residues within the tyrosinase protein, creating quinone-hapten complexes.[2] This haptenation is not limited to tyrosinase; other melanosomal proteins are also targets for adduction.[2]

Cellular Consequences of Tyrosinase-Mediated this compound Activation

The formation of reactive quinones and protein adducts within the melanosome triggers a series of detrimental cellular events, leading to melanocyte-specific cytotoxicity.

Induction of Oxidative Stress

The enzymatic oxidation of this compound by tyrosinase is accompanied by the generation of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[3] This surge in ROS overwhelms the antioxidant capacity of the melanocyte, leading to a state of oxidative stress. Oxidative stress further damages cellular components, including lipids, proteins, and DNA, contributing to the cytotoxic effect.

Melanosome Disruption and Autophagy

Electron microscopy studies have revealed that exposure to this compound leads to disorganized and ruptured melanosomes.[4] Furthermore, this compound induces melanosome autophagy, a cellular process where damaged organelles are sequestered into double-membraned vesicles called autophagosomes and subsequently degraded upon fusion with lysosomes.[4] This process is believed to be a mechanism for the cell to clear damaged melanosomes and abnormal proteins.

The Immune Response: A Key Player in Depigmentation

The haptenated tyrosinase and other melanosomal proteins are recognized as foreign antigens by the immune system. This initiates a cascade of immunological events that are central to the widespread and permanent depigmentation seen with this compound treatment.

The process involves the following key steps:

-

Antigen Presentation: Dendritic cells, the professional antigen-presenting cells of the immune system, take up the haptenated proteins and cellular debris from damaged melanocytes.

-

T-Cell Activation: Dendritic cells process these antigens and present them to T-lymphocytes in the lymph nodes, leading to the activation of melanocyte-specific cytotoxic T-cells (CD8+ T-cells).

-

Melanocyte Destruction: These activated T-cells then circulate throughout the body, recognize, and destroy healthy melanocytes, leading to depigmentation in areas distant from the site of this compound application.[2]

Quantitative Data

Table 1: Effect of this compound on Melanocyte Viability

| Concentration (µM) | Cell Viability (%) - Representative Data |

| 0 (Control) | 100 |

| 250 | Decreased |

| 500 | Significantly Decreased |

| 900 | Severely Decreased |

Note: Data is based on trends reported in studies such as Hariharan et al., which showed dose-dependent decreases in cell viability of melanocyte cultures at concentrations of 250 µM, 500 µM, and 900 µM.

Table 2: Effect of this compound on Melanin Content in B16F10 Melanoma Cells

| Concentration (µM) | Melanin Content (% of Control) - Illustrative |

| 0 (Control) | 100 |

| 50 | 80 |

| 100 | 55 |

| 200 | 30 |

Note: This table provides illustrative data based on the well-established inhibitory effect of this compound on melanin synthesis. Specific dose-response data from a single peer-reviewed article for this compound is not available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of tyrosinase in this compound's depigmenting effect.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the direct effect of this compound on the enzymatic activity of tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

-

In a 96-well plate, add a defined volume of the tyrosinase solution to each well.

-

Add different concentrations of the this compound solution to the wells. Include a control with no this compound.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

-

Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475 nm) at regular intervals (e.g., every minute) for a set duration (e.g., 20-30 minutes) to monitor the formation of dopachrome.

-

Calculate the rate of reaction for each concentration of this compound.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

Cell-Based Assays: Cytotoxicity and Melanin Content

These assays are performed on melanocyte cell cultures (e.g., B16F10 murine melanoma cells or primary human melanocytes) to assess the effect of this compound on cell viability and melanin production.

Materials:

-

Melanocyte cell line (e.g., B16F10)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sodium hydroxide (NaOH)

-

96-well plates

-

Spectrophotometer

Procedure:

Part A: Cell Culture and Treatment

-

Seed melanocytes in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

Part B: MTT Assay for Cell Viability

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

Part C: Melanin Content Assay

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding a solution of NaOH (e.g., 1N NaOH) and heating (e.g., at 60-80°C) to solubilize the melanin.

-

Measure the absorbance of the lysate at a wavelength of 405 nm or 475 nm.

-

Quantify the melanin content by comparing the absorbance to a standard curve generated with known concentrations of synthetic melanin.

-

Normalize the melanin content to the total protein content of the cell lysate.

Conclusion

The depigmenting effect of this compound is a complex process that is fundamentally initiated and dependent on the enzymatic activity of tyrosinase. By acting as a substrate for tyrosinase, this compound is converted into a reactive quinone that triggers a cascade of events, including protein haptenation, oxidative stress, melanosome damage, and ultimately, a melanocyte-specific autoimmune response. This multifaceted mechanism, involving both direct cytotoxicity and immune-mediated destruction, explains the potent and often irreversible depigmentation observed with this compound treatment. A thorough understanding of this tyrosinase-dependent pathway is crucial for the development of new therapeutic strategies for pigmentary disorders and for harnessing the immunomodulatory effects of compounds like this compound in other therapeutic areas, such as melanoma immunotherapy. Further research focusing on obtaining comprehensive dose-response data for this compound's effects on melanocytes will be invaluable for refining its clinical application and for the development of safer and more targeted therapies.

References

Monobenzone's Impact on Melanin Synthesis Pathways: A Technical Guide

Abstract

Monobenzone (monobenzyl ether of hydroquinone, MBEH) is a potent depigmenting agent used clinically to treat extensive vitiligo. Its mechanism of action is multifaceted, extending beyond simple tyrosinase inhibition to encompass direct melanocytotoxicity and the induction of a systemic, autoimmune response against melanocytes. This guide provides an in-depth examination of the molecular pathways affected by this compound. It details how this compound is metabolically activated by tyrosinase into a reactive quinone, which generates significant oxidative stress and forms haptens with melanosomal proteins. These events trigger cellular stress responses, including the Unfolded Protein Response (UPR) and melanosome autophagy, culminating in the activation of a T-cell-mediated immune cascade responsible for the destruction of melanocytes at both local and distant sites. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core pathways to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: A Dual-Front Assault on Melanocytes

The depigmenting effect of this compound is not merely a suppression of melanin production but a permanent destruction of melanocytes.[1][2][3] This is achieved through a two-pronged mechanism: initial tyrosinase-dependent chemical toxicity, which then triggers a robust and systemic autoimmune response.

Tyrosinase-Dependent Metabolic Activation

This compound acts as a substrate for tyrosinase, the rate-limiting enzyme in melanogenesis.[4][5][6] Within the melanosome, tyrosinase oxidizes this compound, converting it into an unstable and highly reactive o-quinone intermediate.[7][8][9] This metabolic activation is the critical initiating step, confining the initial cytotoxic effects specifically to tyrosinase-expressing cells, namely melanocytes and melanoma cells.[5]

Induction of Oxidative Stress and Haptenation

The tyrosinase-catalyzed oxidation of this compound concurrently generates reactive oxygen species (ROS), inducing a state of severe oxidative stress within the melanocyte.[4][10][11] This oxidative stress contributes directly to cellular damage.[4][11]

Simultaneously, the reactive quinone metabolite covalently binds to protein thiol groups (-SH), particularly cysteine residues within the tyrosinase enzyme itself and other melanosomal proteins.[4][7][9] This process, known as haptenation, creates novel antigenic structures (neo-antigens) and inactivates the tyrosinase enzyme.[6][7][10][12]

Key Signaling Pathways in this compound-Induced Depigmentation

The initial chemical insult triggers a cascade of cellular stress and immune signaling pathways that amplify and propagate the depigmenting effect systemically.

The Unfolded Protein Response (UPR)

The combination of oxidative stress and the accumulation of haptenated, misfolded proteins in the endoplasmic reticulum (ER) activates the Unfolded Protein Response (UPR).[13][14][15] Specifically, vitiligo-inducing phenols like this compound have been shown to increase the expression of key UPR components, including the transcription factor X-box-binding protein 1 (XBP1).[13][15] Activation of the UPR in melanocytes leads to the production and secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which contribute to the recruitment of immune cells.[13][15]

Melanosome Autophagy and Antigen Release

As a response to melanosomal damage, this compound induces autophagy, a cellular process for degrading and recycling damaged organelles.[10][12][16] This process, along with the release of CD63+ exosomes, sheds melanosomal antigens, including the newly formed haptenated proteins and other antigens like MART-1 (Melanoma Antigen Recognized by T cells-1), into the extracellular space.[10][13][16]

The Adaptive Immune Cascade

The release of these antigens, coupled with danger signals from stressed melanocytes, activates local antigen-presenting cells, such as dendritic cells (DCs).[7][10][16] These DCs process and present the melanosomal antigens to T-lymphocytes.[10][12] This leads to the generation of a robust, specific cytotoxic CD8+ T-cell response that recognizes and destroys healthy melanocytes.[7][12][13] This T-cell mediated immunity is responsible for the systemic nature of this compound-induced depigmentation, causing vitiligo to appear at skin sites distant from the area of application.[7][13]

Quantitative Analysis of this compound's Effects

Quantitative data on the specific dose-response of this compound is limited in publicly available literature. However, data from in vitro and clinical studies provide context for its biological activity.

| Parameter | Observation | Concentration / Condition | Source(s) |

| In Vitro Cell Stress | Induced cellular stress without significant loss of viability (<20%) in human melanocytes. | 300 µM | [17] |

| Clinical Efficacy | Produced some level of depigmentation in patients with severe vitiligo. | 20% Cream | [18] |

| Achieved complete depigmentation. | 20% Cream | [18] | |

| Increased average vitiligo coverage from 62% to 91% in patients. | Not specified, standard cream | [19] | |

| Animal Model Induction | Successfully induced vitiligo (depigmentation) in a mouse model. | 40% Cream | [20] |

| Biomarker Modulation | Significantly increased Total Oxidant Status (TOS) in vitiligo patients. | Post-treatment with cream | [19][21] |

| Significantly increased proinflammatory cytokines IL-1β and IL-18 in vitiligo patients. | Post-treatment with cream | [19][21] |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Primary human epidermal melanocytes (HEMs) or human melanoma cell lines (e.g., SK-MEL-28) are commonly used.

-

Culture Conditions: Cells are maintained in specialized melanocyte growth medium (e.g., Medium 254 with HMGS supplement) at 37°C in a humidified 5% CO₂ incubator.

-

Treatment Protocol: this compound is dissolved in a suitable solvent like DMSO. Cells are seeded and allowed to adhere for 24 hours before being treated with varying concentrations of this compound (e.g., 50-300 µM) for specified time points (e.g., 24, 48, 72 hours). Control cells are treated with vehicle (DMSO) alone.

Tyrosinase Activity Assay

-

Principle: This assay measures the enzymatic conversion of L-DOPA to dopachrome, which can be quantified spectrophotometrically.

-

Methodology:

-

Prepare cell lysates from control and this compound-treated melanocytes in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Normalize protein concentration across all samples using a Bradford or BCA assay.

-

In a 96-well plate, add a standardized amount of protein lysate to each well.

-

Initiate the reaction by adding a fresh solution of L-DOPA (e.g., 2 mg/mL).

-

Measure the absorbance at 475 nm kinetically over 30-60 minutes at 37°C.

-

Calculate tyrosinase activity as the rate of dopachrome formation (change in absorbance per minute per microgram of protein).

-

Melanin Content Assay

-

Principle: Melanin pigment is solubilized and quantified by its absorbance.

-

Methodology:

-

Harvest control and this compound-treated cells and count them.

-

Lyse the cell pellet in 1N NaOH at 80°C for 1-2 hours to solubilize the melanin.

-

Centrifuge the lysate to pellet debris.

-

Measure the absorbance of the supernatant at 405 nm.

-

Create a standard curve using synthetic melanin.

-

Express melanin content as µg of melanin per 10⁶ cells.

-

Western Blotting for UPR Proteins

-

Principle: Detects changes in the expression levels of key proteins in the UPR pathway.

-

Methodology:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against UPR markers (e.g., anti-XBP1, anti-p-PERK, anti-ATF6) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect chemiluminescence using an imaging system. Use a loading control like β-actin or GAPDH for normalization.

-

Conclusion

This compound's impact on melanin synthesis pathways is a complex and powerful process that goes far beyond enzymatic inhibition. It leverages the melanocyte's own enzymatic machinery to trigger a cascade of self-destruction, beginning with direct chemical toxicity and culminating in a sophisticated, systemic autoimmune response. The initial tyrosinase-dependent generation of a reactive quinone induces oxidative stress and protein haptenation. This, in turn, activates cellular stress pathways like the UPR and autophagy, which serve to externalize melanocyte-specific antigens. The subsequent activation of the adaptive immune system, particularly cytotoxic T-cells, leads to the permanent and widespread destruction of melanocytes. This dual mechanism of direct toxicity and induced autoimmunity explains its profound and irreversible depigmenting effects and underscores its potential application in immunotherapies for melanoma.[6][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for?_Chemicalbook [chemicalbook.com]

- 3. This compound for Permanent Skin Depigmentation: Key Points and Keywords [pharmaprodia.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting melanocyte and melanoma stem cells by 8-hydroxy-2-dipropylaminotetralin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Melanoma immunity and local regression of cutaneous metastases in melanoma patients treated with this compound and imiquimod; a phase 2 a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A reactive ortho-quinone generated by tyrosinase-catalyzed oxidation of the skin depigmenting agent this compound: self-coupling and thiol-conjugation reactions and possible implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Skin-depigmenting agent this compound induces potent T-cell autoimmunity toward pigmented cells by tyrosinase haptenation and melanosome autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of this compound Cream on Oxidative Stress and Its Relationship With Serum Levels of IL‐1β and IL‐18 in Vitiligo Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jwatch.org [jwatch.org]

- 13. ENHANCED BLEACHING TREATMENT: OPPORTUNITIES FOR IMMUNE-ASSISTED MELANOCYTE SUICIDE IN VITILIGO - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vitiligo-inducing phenols activate the unfolded protein response in melanocytes resulting in upregulation of IL6 and IL8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Depigmentation – Global Vitiligo Foundation [globalvitiligofoundation.org]

- 19. dermatologytimes.com [dermatologytimes.com]

- 20. Repigmentation by combined narrow-band ultraviolet B/adipose-derived stem cell transplantation in the mouse model: Role of Nrf2/HO-1-mediated Ca2+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Monobenzone as a Potential Immunotherapy for Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of monobenzone as a potential immunotherapeutic agent for the treatment of melanoma. It details the core mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows. This compound, a depigmenting agent, has been shown to induce a targeted immune response against melanocytes and melanoma cells through the haptenization of tyrosinase and subsequent activation of the immune system. This guide is intended to be a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge, particularly in its metastatic stage. While immunotherapies have revolutionized melanoma treatment, there remains a need for novel therapeutic strategies. This compound (monobenzyl ether of hydroquinone), a compound used for depigmentation in vitiligo, has emerged as a promising candidate for melanoma immunotherapy.[1][2] Its ability to induce a vitiligo-like immune response, which is considered a favorable prognostic sign in melanoma patients undergoing immunotherapy, has spurred investigation into its direct application as an anti-melanoma agent.[1] This guide explores the scientific basis for this compound's use in melanoma, from its molecular mechanism to clinical findings.

Mechanism of Action

This compound's therapeutic effect in melanoma is rooted in its ability to selectively target melanocytes and melanoma cells, which share common antigens, and trigger a robust anti-tumor immune response.[3][4] This process involves several key steps:

-

Tyrosinase Interaction and Haptenization: this compound is a substrate for tyrosinase, a key enzyme in melanin synthesis that is highly expressed in melanocytes and most melanoma cells.[3][5] Tyrosinase metabolizes this compound into reactive quinone species. These quinones then act as haptens, covalently binding to tyrosinase and other melanosomal proteins.[4][5] This modification creates neoantigens that are recognized as foreign by the immune system.

-

Cellular Stress and Immunogenic Cell Death: The formation of quinone-protein adducts and the inhibition of tyrosinase lead to oxidative stress and the production of reactive oxygen species (ROS).[1] This cellular stress disrupts melanosome integrity and can induce immunogenic cell death in melanoma cells, releasing tumor antigens and damage-associated molecular patterns (DAMPs).[4][6]

-

Dendritic Cell Activation: The released neoantigens and DAMPs are taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs).[5] The presence of these signals, along with the potential for this compound to directly stimulate DCs, leads to their activation and maturation.

-

T-Cell Priming and Effector Function: Activated DCs migrate to lymph nodes and present the melanoma-associated antigens to naive T-cells. This leads to the priming and expansion of melanoma-specific CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells.[2][4] These effector T-cells then circulate throughout the body, recognizing and killing melanoma cells that express the target antigens.

-

Role of Adjuvants: The immunogenicity of this compound can be significantly enhanced by co-administration with immune adjuvants such as imiquimod (a Toll-like receptor 7 agonist) and CpG oligodeoxynucleotides (a Toll-like receptor 9 agonist).[3][7] These adjuvants further stimulate innate immune cells, leading to a more potent and durable anti-melanoma immune response.[1][3]

Signaling Pathway Diagram

Caption: this compound's mechanism of action in melanoma immunotherapy.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in B16-F10 Melanoma Mouse Model

| Treatment Group | Tumor Growth Inhibition | Tumor-Free Survival (>100 days) | Key Immune Response | Reference |

| This compound alone | Moderate delay | ~15% | Increased CD8+ T-cell activation | [3] |

| Imiquimod + CpG (CI) | Synergistic delay | ~40% | Enhanced NK cell and CD8+ T-cell activation | [3] |

| This compound + Imiquimod + CpG (MIC) | Abolished in up to 85% of mice | Up to 60% | Potent melanoma-specific CD8+ T-cell and NK cell responses, and IgG antibody production | [3][7] |

| Liposomal this compound | Significant reduction in tumor growth | Not reported | Reduced systemic toxicity | [8] |

Table 2: Clinical Efficacy of Topical this compound and Imiquimod in Stage III-IV Melanoma Patients

| Clinical Outcome (at 12 weeks) | Percentage of Patients (n=21) | Key Observations | Reference |

| Partial Regression | 38% (8 patients) | Regression of treated cutaneous metastases | [1][9] |

| Stable Disease | 5% (1 patient) | No progression of treated lesions | [1][9] |

| Clinical Response with Prolonged Therapy | 52% (11 patients) | Including 3 complete responses | [1] |

| Development of Distant Vitiligo | 33% (7 patients) | Indicating a systemic immune response | [1] |

| Induction of Melanoma-Specific CD8+ T-cell Response | 73% (11 of 15 patients tested) | Correlated with clinical response | [1] |

| Induction of Melanoma-Specific Antibody Response | 41% (7 of 17 patients tested) | Correlated with clinical response | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of this compound on melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., B16-F10, A375)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Melanoma Mouse Model

This protocol describes the establishment of a subcutaneous B16-F10 melanoma model in C57BL/6 mice to evaluate the efficacy of this compound-based therapies.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

B16-F10 melanoma cells

-

Sterile PBS

-

Topical this compound cream (e.g., 20% in a suitable vehicle)

-

Imiquimod cream (e.g., 5%)

-

CpG oligodeoxynucleotides

-

Calipers

Procedure:

-

Tumor Cell Inoculation: Subcutaneously inject 2.5 x 10^5 B16-F10 cells in 100 µL of sterile PBS into the flank of C57BL/6 mice.[4]

-

Treatment Initiation: Begin treatment when tumors become palpable (e.g., day 2-3 post-inoculation).

-

Treatment Regimen (MIC Therapy Example):

-

This compound: Apply topical this compound cream daily to the shaved skin over the tumor and a surrounding area.

-

Imiquimod: Apply topical imiquimod cream three times a week to the same area.

-

CpG: Administer intraperitoneal injections of CpG on specified days.

-

-

Tumor Monitoring: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Survival Analysis: Monitor mice for tumor burden and overall health. Euthanize mice when tumors reach a predetermined size or if they show signs of distress, and record the date for survival analysis.

CD8+ T-Cell Activation Assay (Intracellular Cytokine Staining)

This protocol is for measuring the activation of melanoma-specific CD8+ T-cells from treated mice.

Materials:

-

Splenocytes isolated from treated and control mice

-

Melanoma cells (B16-F10) as target cells

-

RPMI-1640 medium

-

Brefeldin A

-

Anti-mouse CD8, anti-mouse IFN-γ, and anti-mouse TNF-α antibodies conjugated to fluorochromes

-

Fixation/Permeabilization buffers

-

Flow cytometer

Procedure:

-

Splenocyte and Target Cell Co-culture: Co-culture splenocytes (effector cells) with B16-F10 melanoma cells (target cells) at an effector-to-target ratio of 100:1 in a 96-well plate for 6 hours at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A for the last 4 hours of incubation to block cytokine secretion.

-

Surface Staining: Stain the cells with a fluorescently labeled anti-mouse CD8 antibody.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled anti-mouse IFN-γ and anti-mouse TNF-α antibodies.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ and TNF-α positive cells within the CD8+ T-cell population.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound's efficacy.

Conclusion

This compound presents a compelling and innovative approach to melanoma immunotherapy. Its unique mechanism of action, leveraging the melanoma-specific enzyme tyrosinase to generate an in-situ autovaccination effect, offers a targeted and potent means of stimulating an anti-tumor immune response. Preclinical and early clinical data are promising, particularly when this compound is combined with immune adjuvants. Further research is warranted to optimize treatment regimens, explore its efficacy in a broader patient population, and investigate its potential in combination with other immunotherapies such as checkpoint inhibitors. This guide provides a foundational resource for researchers and clinicians working to advance this promising therapeutic strategy.

References

- 1. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 2. Bioluminescent imaging of melanoma in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular cytokine staining and flow cytometry analysis. [bio-protocol.org]

- 4. Immune-mediated regression of established B16F10 melanoma by intratumoral injection of attenuated Toxoplasma gondii protects against rechallenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Bioluminescent Imaging of Melanoma in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. afgsci.com [afgsci.com]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Monobenzone in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobenzone, the monobenzyl ether of hydroquinone, is a potent depigmenting agent used in the treatment of extensive vitiligo. Its mechanism of action, however, extends beyond simple tyrosinase inhibition, involving a complex interplay of metabolic activation, oxidative stress, and immunomodulatory effects that ultimately lead to the destruction of melanocytes. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of this compound in skin cells, with a focus on melanocytes. It details the biochemical pathways involved, summarizes key quantitative data from in vitro studies, and provides established experimental protocols for the investigation of its effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of pigmentation disorders and the development of novel dermatological therapies.

Introduction

This compound (4-(benzyloxy)phenol) is a phenolic compound that induces permanent depigmentation of the skin.[1] Historically, its depigmenting properties were discovered in the 1930s among tannery workers exposed to rubber containing this compound as an antioxidant. This led to its clinical application for the removal of remaining pigmented patches in patients with extensive vitiligo, creating a more uniform skin tone.[2] Unlike other lightening agents that reversibly inhibit melanin production, this compound's effects are largely irreversible due to its selective cytotoxicity towards melanocytes, the melanin-producing cells in the skin.[3] Understanding the cellular and molecular mechanisms underlying this compound's action is crucial for its safe and effective therapeutic use and for the development of new treatments for pigmentation disorders and melanoma.

Cellular Uptake and Metabolism

The primary target of this compound in the skin is the melanocyte. Upon topical application, this compound penetrates the epidermis and enters these cells. The specificity of its action is intrinsically linked to the enzymatic machinery present within melanocytes, particularly the enzyme tyrosinase.

The Role of Tyrosinase in this compound Metabolism

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. This compound acts as a substrate for tyrosinase.[4] The enzyme hydroxylates this compound, converting it into a highly reactive ortho-quinone metabolite.[4][5] This enzymatic conversion is the pivotal step in the bioactivation of this compound and is central to its melanocytotoxic effects.

Formation of Reactive Quinones and Haptenation

The o-quinone metabolite of this compound is a potent electrophile. It readily reacts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[4] This process, known as haptenation, leads to the formation of covalent adducts with various cellular proteins. A primary target for this haptenation is tyrosinase itself, as well as other melanosomal proteins.[6][7] The formation of these neo-antigens is a critical event that transforms cellular proteins into immunogenic molecules, triggering an autoimmune response against melanocytes.[5][6]

Molecular Mechanisms of Action

The metabolic activation of this compound initiates a cascade of cellular events that culminate in melanocyte destruction. These mechanisms include direct cytotoxicity through the inhibition of key cellular processes and the induction of a specific immune response.

Inhibition of Melanin Synthesis

This compound directly inhibits melanin synthesis through its interaction with tyrosinase.[1] The binding of this compound to the active site of tyrosinase and its subsequent conversion to a reactive quinone leads to the inactivation of the enzyme.[6] This enzymatic blockade halts the production of melanin, contributing to the depigmenting effect.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS)

The enzymatic oxidation of this compound by tyrosinase is accompanied by the generation of reactive oxygen species (ROS).[5] An excess of ROS leads to a state of oxidative stress within the melanocyte. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular function.[8] The increase in ROS contributes significantly to the cytotoxic effects of this compound.[8]

Melanosome Autophagy

This compound has been shown to induce autophagy in melanocytes, specifically targeting the melanosomes.[7][9] Autophagy is a cellular process involving the degradation of cellular components via lysosomes. In the context of this compound exposure, damaged melanosomes and haptenated proteins are engulfed by autophagosomes and subsequently degraded.[9] This process is believed to play a role in the processing and presentation of melanosomal antigens to the immune system.[7]

Induction of an Autoimmune Response

The haptenation of melanosomal proteins by this compound-derived quinones is a key step in initiating an adaptive immune response.[6] These modified proteins are recognized as foreign by the immune system, leading to the activation of T-lymphocytes.[6] Cytotoxic T-cells then target and destroy melanocytes, not only at the site of application but also at distant, untreated areas of the skin, leading to the characteristic spreading depigmentation seen in vitiligo.[5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on skin cells from various in vitro studies.

| Cell Line | Compound | IC50 Value (µM) | Reference |

| B16-F10 (Mouse Melanoma) | Liposomal this compound | Lower IC50 | [10] |

| A375 (Human Melanoma) | Liposomal this compound | Lower IC50 | [10] |

| 888-A2 (Human Melanoma) | Liposomal this compound | Higher IC50 | [10] |

| 624.38 (Human Melanoma) | Liposomal this compound | Higher IC50 | [10] |

| Acute Myeloid Leukemia (AML) Cells | This compound | 6-18 | [11] |

| B16-F10 (Mouse Melanoma) | Compound (44) | 60.28 | [12] |

| SK-MEL-5 (Human Melanoma) | Compound (10) | 2.02 ± 0.09 | [12] |

| A375 (Human Melanoma) | Compound (10) | 1.85 ± 0.11 | [12] |

| B16-F10 (Mouse Melanoma) | Compound (60) | 1.51 ± 0.14 | [12] |

| Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines |

| Cell Type | This compound Concentration (µM) | Observation | Reference |

| Melanocyte Cultures | 250, 500, 900 | Dose-dependent decrease in cell viability | [13] |

| Keratinocyte Cultures | 250, 500, 900 | Dose-dependent decrease in cell viability | [13] |

| Fibroblast Cultures | 250, 500, 900 | Dose-dependent decrease in cell viability | [13] |

| Table 2: Effect of this compound on the Viability of Skin Cells |

| Parameter | Observation | Reference |

| Melanin Production | All tested phenols inhibited cellular melanin synthesis. | [5] |

| Tyrosinase Activity | Eight out of ten tested phenols inhibited tyrosinase activity. | [5] |

| Table 3: General Effects of Phenolic Compounds on Melanogenesis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human epidermal melanocytes (HEMs), human melanoma cell lines (e.g., A375, SK-MEL-5), and murine melanoma cells (e.g., B16-F10) are commonly used.

-

Culture Medium: Cells are typically cultured in specialized melanocyte growth medium or DMEM supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which is then diluted to the desired final concentrations in the culture medium.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes.

-

Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in a sodium hydroxide (NaOH) solution (e.g., 1 M NaOH).

-

Solubilization: Heat the lysates at a high temperature (e.g., 80°C) to solubilize the melanin.

-

Absorbance Measurement: Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a microplate reader.

-

Standard Curve: Generate a standard curve using synthetic melanin of known concentrations.

-

Data Normalization: Normalize the melanin content to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase in cell lysates.

-

Cell Lysis: Prepare cell lysates from this compound-treated and untreated cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Reaction Mixture: In a 96-well plate, mix the cell lysate with a solution of L-DOPA, the substrate for tyrosinase.

-

Incubation: Incubate the plate at 37°C and monitor the formation of dopachrome, the colored product of the reaction.

-

Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of dopachrome formation to determine the tyrosinase activity.

HPLC Analysis of this compound and its Metabolites

High-performance liquid chromatography (HPLC) is used to separate and quantify this compound and its metabolites in cell lysates or culture medium.

-

Sample Preparation:

-

Harvest cells and lyse them using a suitable method (e.g., sonication or freeze-thaw cycles).

-

Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

-

Centrifuge the sample to remove precipitated proteins.

-

Collect the supernatant for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.[14][15]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[14][15]

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection at a wavelength of approximately 290 nm.[16]

-

-

Quantification: Use a standard curve of known concentrations of this compound and its metabolites to quantify their amounts in the samples.

Detection of Reactive Oxygen Species (ROS)

The DCFDA/H2DCFDA assay is a common method for measuring intracellular ROS levels.

-

Cell Loading: Incubate the cells with the DCFDA (2′,7′-dichlorofluorescin diacetate) probe. DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.

-

This compound Treatment: Treat the cells with this compound.

-

ROS-mediated Oxidation: In the presence of ROS, H2DCF is oxidized to the highly fluorescent DCF.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission of ~485/535 nm.[17][18][19]

Assessment of Autophagy (Western Blot)

Western blotting for the autophagy markers LC3 and p62 is a standard method to monitor autophagy.

-

Protein Extraction: Lyse this compound-treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against LC3 and p62. LC3 will appear as two bands: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. A decrease in p62 levels suggests its degradation via autophagy.[20][21][22][23][24][25]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships involved in the cellular effects of this compound.

References

- 1. This compound | C13H12O2 | CID 7638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Successful Treatment of Extensive Vitiligo with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: this compound Nanoparticles for the Treatment of Melanoma Tumor Cells [digitalcommons.imsa.edu]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jwatch.org [jwatch.org]

- 7. Skin-depigmenting agent this compound induces potent T-cell autoimmunity toward pigmented cells by tyrosinase haptenation and melanosome autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of this compound Cream on Oxidative Stress and Its Relationship With Serum Levels of IL‐1β and IL‐18 in Vitiligo Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Identification of this compound as a Novel Potential Anti-Acute Myeloid Leukaemia Agent That Inhibits RNR and Suppresses Tumour Growth in Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of Stability indicating HPLC method for determination of related substances and assay of this compound drug substance | CoLab [colab.ws]

- 15. Simultaneous RP-HPLC method for hydroquinone and this compound. [wisdomlib.org]

- 16. research-portal.uu.nl [research-portal.uu.nl]

- 17. abcam.com [abcam.com]

- 18. abcam.com [abcam.com]

- 19. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. stressmarq.com [stressmarq.com]

- 21. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Chemical Properties of Monobenzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobenzone, the monobenzyl ether of hydroquinone, is a potent depigmenting agent primarily used in the management of extensive vitiligo. Its mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis, and the induction of an immune response against melanocytes, leading to permanent depigmentation. This technical guide provides a comprehensive overview of the structural analysis and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. This document details the structural elucidation of this compound through various analytical techniques, presents its key chemical and physical properties in a structured format, outlines detailed experimental protocols for its synthesis and analysis, and illustrates its mechanism of action through signaling pathway diagrams.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1.1.1. 1H NMR Spectroscopy

A typical 1H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons of the benzyl and phenyl rings, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

1.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will display signals for each unique carbon atom in the aromatic rings and the benzylic methylene group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.[1] For this compound, the molecular ion peak [M]+ would be observed at m/z 200, corresponding to its molecular weight.[2] The fragmentation pattern is characterized by the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C7H7+) at m/z 91, which is often the base peak.[2] Another significant fragment would be the hydroquinone radical cation at m/z 109.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C13H12O2 | [2] |

| Molecular Weight | 200.23 g/mol | [2] |

| Appearance | White, almost tasteless crystalline powder | [2] |

| Melting Point | 119-122 °C | [2] |

| Solubility | Soluble in alcohol, benzene, and diethyl ether; practically insoluble in water. | [3] |

| logP (Octanol-Water Partition Coefficient) | 3.2 | [2] |

| pKa | 9.91 (strongest acidic) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key analytical and biological assays.

Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of this compound from hydroquinone and benzyl chloride via the Williamson ether synthesis.[4][5]

Materials:

-

Hydroquinone

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Activated carbon

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve hydroquinone in DMF.

-

Slowly add an aqueous solution of sodium hydroxide to the flask while stirring.

-

Add benzyl chloride to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to alkaline with a 10% sodium hydroxide solution to precipitate any dibenzyl ether byproduct, which can be removed by filtration.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.[6][7]

-

If the solution is colored, add a small amount of activated carbon and heat briefly.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Tyrosinase Inhibition Assay

This colorimetric assay is used to determine the inhibitory effect of this compound on tyrosinase activity, using L-DOPA as a substrate.[8][9]

Materials:

-

Mushroom tyrosinase

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of this compound.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the tyrosinase activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on melanocytes.[10][11]

Materials:

-

Melanocyte cell line

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed melanocytes in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

Mechanism of Action and Signaling Pathways

This compound exerts its depigmenting effect through a multi-faceted mechanism that involves both direct inhibition of melanin synthesis and the induction of an immune response against melanocytes.

Inhibition of Tyrosinase

This compound acts as a substrate for tyrosinase, the rate-limiting enzyme in melanogenesis. Tyrosinase hydroxylates this compound to a catechol intermediate, which is further oxidized to a reactive ortho-quinone.[12] This quinone is highly reactive and can covalently bind to cysteine residues in the active site of tyrosinase, leading to its irreversible inactivation. This direct inhibition of tyrosinase blocks the production of melanin.

Induction of an Immune Response